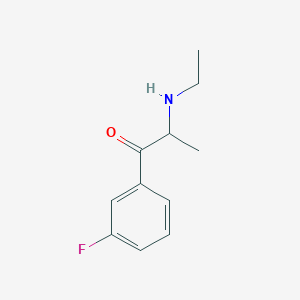

3-Fluoroethcathinone

Description

Structure

3D Structure

Properties

CAS No. |

1600499-94-2 |

|---|---|

Molecular Formula |

C11H14FNO |

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-(ethylamino)-1-(3-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C11H14FNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 |

InChI Key |

DTCAGAIFZCHZFO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoroethcathinone (3-FEC): Structure, Properties, and Comparative Analysis with 3-Fluoromethcathinone (3-FMC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. 3-Fluoroethcathinone and its analogues are research chemicals and their physiological and toxicological properties are not fully understood.

Introduction

This compound (3-FEC) is a synthetic cathinone derivative that has emerged as a compound of interest within the scientific community. As a fluorinated analogue of ethcathinone, its chemical properties and potential pharmacological effects are subjects of ongoing investigation. This guide provides a comprehensive overview of the known chemical structure and properties of 3-FEC. Due to the limited availability of specific experimental data for 3-FEC, this guide also includes a detailed analysis of the closely related compound, 3-Fluoromethcathinone (3-FMC), to provide a comparative context for researchers.

Chemical Structure and Properties of this compound (3-FEC)

This compound is characterized by a phenethylamine core with a ketone group at the beta position and an ethyl group attached to the amino group. The structure is further modified by the substitution of a fluorine atom at the meta-position (position 3) of the phenyl ring.

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

Pharmacological Profile of 3-Fluoroethcathinone: An In-depth Technical Guide

Disclaimer: The vast majority of scientific literature refers to 3-Fluoromethcathinone (3-FMC) rather than 3-Fluoroethcathinone (3-FEC). It is presumed that the user's interest lies with the more extensively studied compound, 3-FMC, and as such, this guide will focus on its pharmacological profile.

Introduction

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone, a class of psychoactive substances derived from the naturally occurring stimulant cathinone found in the khat plant.[1] These compounds are structurally related to amphetamines and are known for their stimulant effects on the central nervous system.[2] 3-FMC has been identified as a designer drug, often marketed as "legal highs" or "research chemicals."[1] This technical guide provides a comprehensive overview of the pharmacological profile of 3-FMC, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of 3-FMC involves the modulation of monoamine neurotransmission in the brain. Specifically, it acts as a potent inhibitor of dopamine (DA) and norepinephrine (NE) uptake, with negligible effects on serotonin (5-HT) uptake.[3] Furthermore, 3-FMC induces the release of these catecholamines from pre-loaded cells, classifying it as a methamphetamine-like cathinone.[3] This dual action of reuptake inhibition and release leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, which is believed to mediate its psychostimulant effects.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of 3-Fluoromethcathinone with monoamine transporters.

Table 1: Monoamine Transporter Inhibition by 3-Fluoromethcathinone (IC₅₀ values in nM)

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| 3-FMC | 260 | 120 | >10,000 | [5] |

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Monoamine Release Induced by 3-Fluoromethcathinone (EC₅₀ values in nM)

| Compound | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) | Reference |

| 3-FMC | 133 | 54 | >10,000 | [5] |

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 3-FMC.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from studies investigating the binding of cathinone derivatives to monoamine transporters.

Objective: To determine the binding affinity (Ki) of 3-FMC for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

HEK 293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Test compound: 3-Fluoromethcathinone.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK 293 cells expressing the transporter of interest to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well microplate, add the following in triplicate:

-

50 µL of cell membrane preparation (containing 10-20 µg of protein).

-

50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) for non-specific binding.

-

50 µL of varying concentrations of 3-FMC.

-

50 µL of the appropriate radioligand at a concentration near its Kd value.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 3-FMC concentration.

-

Determine the IC₅₀ value (the concentration of 3-FMC that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Preparation and Neurotransmitter Uptake Assay

This protocol is a standard method for assessing the effect of compounds on neurotransmitter reuptake in isolated nerve terminals.[1][2][3][6]

Objective: To measure the inhibition of dopamine, norepinephrine, and serotonin uptake by 3-FMC in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenization buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Test compound: 3-Fluoromethcathinone.

-

Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Water bath.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Euthanize a rat and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the P2 fraction, enriched in synaptosomes) in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 3-FMC or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding the respective [³H]neurotransmitter (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of the respective uptake inhibitor.

-

Calculate specific uptake by subtracting non-specific from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the 3-FMC concentration to determine the IC₅₀ value.

-

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the procedure for measuring extracellular dopamine and serotonin levels in the rat brain following administration of 3-FMC.[7][8][9][10]

Objective: To determine the effect of 3-FMC on extracellular dopamine and serotonin concentrations in the striatum of freely moving rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12).

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

-

3-Fluoromethcathinone solution.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer 3-FMC (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

-

Separate the neurotransmitters on a reverse-phase column.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Quantify the concentration of dopamine and serotonin in each sample by comparing peak heights or areas to those of known standards.

-

Express the results as a percentage of the average baseline concentration.

-

Plot the mean percentage change in neurotransmitter levels over time.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of 3-FMC on monoamine transporters.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for radioligand binding assay.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

References

- 1. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]

- 3. sysy.com [sysy.com]

- 4. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. um.edu.mt [um.edu.mt]

- 8. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Dopamine and Serotonin Transporter Activity of 3-Fluoroethcathinone (3-FEC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the in vitro activity of 3-fluoroethcathinone (3-FEC) at the dopamine transporter (DAT) and serotonin transporter (SERT). Due to a lack of specific published data for 3-FEC, this guide leverages information on the closely related compound, 3-fluoromethcathinone (3-FMC), to infer potential activity. It outlines detailed experimental protocols for characterizing the binding affinity and functional uptake inhibition of 3-FEC at these transporters and includes visualizations of relevant mechanisms and experimental workflows.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of compounds known for their psychostimulant effects, which are primarily mediated through interactions with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Understanding the in vitro pharmacology of 3-FEC at these transporters is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications.

In Vitro Transporter Activity Profile

As of the date of this document, there is no publicly available peer-reviewed data specifically detailing the in vitro binding affinity (Kᵢ) or uptake inhibition potency (IC₅₀) of this compound (3-FEC) at the dopamine or serotonin transporters. However, research on the structurally similar compound 3-fluoromethcathinone (3-FMC) provides valuable insights. 3-FMC has been identified as a substrate for the human dopamine, serotonin, and norepinephrine transporters. This indicates that like other cathinone derivatives, 3-FEC is likely to bind to these transporters and may act as a substrate, potentially leading to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release (efflux).

Quantitative Data for 3-Fluoromethcathinone (3-FMC)

The following table summarizes the reported in vitro functional activity of 3-FMC at human DAT and SERT. It is critical to note that the substitution of the N-methyl group in 3-FMC with an N-ethyl group in 3-FEC may alter the potency and selectivity profile.

| Compound | Transporter | Assay Type | Parameter | Value (nM) | Reference |

| 3-Fluoromethcathinone (3-FMC) | hDAT | Uptake Inhibition | IC₅₀ | 1,830 | (Eshleman et al., 2013) |

| hSERT | Uptake Inhibition | IC₅₀ | >10,000 | (Eshleman et al., 2013) |

Experimental Protocols

To definitively determine the in vitro transporter activity of 3-FEC, the following established methodologies are recommended.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of 3-FEC for DAT and SERT.

Principle: The ability of unlabeled 3-FEC to compete with a radiolabeled ligand for binding to the transporter is measured.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing either human DAT (hDAT) or human SERT (hSERT).

-

Radioligands: For hDAT, [³H]WIN 35,428; for hSERT, [³H]citalopram.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding determinant: 10 µM cocaine for hDAT; 10 µM fluoxetine for hSERT.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of 3-FEC.

-

After reaching equilibrium, rapidly filter the mixture to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays determine the functional potency (IC₅₀) of 3-FEC to inhibit the transport of dopamine and serotonin.

Principle: The inhibition of the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter by 3-FEC is quantified.

Materials:

-

HEK293 cells stably expressing either hDAT or hSERT, cultured in appropriate plates.

-

Radiolabeled substrates: [³H]dopamine for hDAT; [³H]serotonin for hSERT.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Inhibitors for determining non-specific uptake: 10 µM cocaine for hDAT; 10 µM fluoxetine for hSERT.

-

Cell harvester or manual washing setup.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubate the cells with varying concentrations of 3-FEC.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ value by analyzing the concentration-response curve for the inhibition of specific uptake.

Visualizations

General Mechanism of Action for a Substrate-Type Cathinone

Experimental Workflow for In Vitro Transporter Assays

The Neurotoxic Potential of 3-Fluoroethcathinone in Neuronal Cell Lines: An In-Depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the neurotoxic potential of 3-Fluoroethcathinone (3-FEC) in neuronal cell lines is currently limited. This guide synthesizes available data on the closely related structural analog, 3-Fluoromethcathinone (3-FMC), to infer the potential neurotoxic mechanisms of 3-FEC. The findings presented herein are extrapolated based on the well-documented effects of 3-FMC and should be interpreted with caution pending direct investigation of 3-FEC.

Executive Summary

Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances with stimulant properties.[1] While their primary mechanism of action involves interaction with monoamine transporters, there is growing evidence of their neurotoxic potential.[2] This technical guide provides a comprehensive overview of the anticipated neurotoxic effects of this compound (3-FEC) in neuronal cell lines, drawing heavily on published research on its close analog, 3-Fluoromethcathinone (3-FMC). The primary mechanisms of 3-FMC-induced neurotoxicity in vitro include the induction of oxidative stress, autophagy, and apoptosis.[3] This document details the experimental evidence for these pathways, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the implicated signaling cascades.

Core Neurotoxic Mechanisms

In vitro studies on the neuronal effects of 3-FMC, a proxy for 3-FEC, have been conducted using the HT22 immortalized mouse hippocampal cell line.[3] These studies reveal a concentration-dependent cascade of cellular events leading to cell death.

Oxidative Stress

Treatment of HT22 cells with 3-FMC leads to a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS).[3] This state of oxidative stress is a key initiator of subsequent cellular damage.[3] The brain, with its high oxygen consumption and lipid-rich environment, is particularly vulnerable to oxidative damage.[4]

Autophagy

3-FMC induces a concentration-dependent conversion of cytosolic LC3-I to membrane-bound LC3-II and the formation of autophagic vacuoles in HT22 cells.[3] A decrease in the p62/SQSTM1 protein levels following 3-FMC treatment suggests that the accumulation of autophagic vacuoles is a result of autophagy activation rather than its inhibition.[3] Autophagy can serve as a cellular defense mechanism against stressors like oxidative damage; however, excessive or prolonged activation can contribute to cell death.[3]

Apoptosis

At higher concentrations, 3-FMC induces caspase-dependent apoptotic cell death in HT22 cells.[3] This is characterized by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3] The induction of apoptosis appears to be a consequence of overwhelming cellular stress that cannot be mitigated by other protective mechanisms like autophagy.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on 3-FMC in HT22 neuronal cells, which may serve as an estimate for the potential effects of 3-FEC.

Table 1: Effect of 3-FMC on HT22 Cell Viability

| 3-FMC Concentration (mM) | Cell Viability Reduction (%) |

| 1 | 16 |

| 2 | 34 |

| 4 | 76 |

Data extracted from Siedlecka-Kroplewska et al. (2014) as cited in a later study by the same group.[3]

Table 2: Summary of 3-FMC-Induced Cellular Events in HT22 Cells

| Cellular Process | Key Finding | Implication |

| Oxidative Stress | Concentration-dependent increase in intracellular ROS. | Initiation of cellular damage. |

| Autophagy | Concentration-dependent conversion of LC3-I to LC3-II and formation of autophagic vacuoles. | Activation of a cellular stress response that can lead to cell death at high levels. |

| Apoptosis | Induction of caspase-dependent cell death at millimolar concentrations. | Execution of programmed cell death in response to severe cellular stress. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxic potential of synthetic cathinones like 3-FMC, which are applicable for studying 3-FEC.

Cell Culture and Treatment

-

Cell Line: HT22 immortalized mouse hippocampal cells are a suitable model for neurotoxicity studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: 3-FEC would be dissolved in a suitable solvent (e.g., sterile saline) and added to the cell culture medium at the desired final concentrations for the specified incubation times.

Assessment of Oxidative Stress (Intracellular ROS Production)

-

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed HT22 cells in a 96-well plate.

-

After cell attachment, treat the cells with varying concentrations of 3-FEC for a specified time (e.g., 45 or 90 minutes).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with H2DCFDA in the dark.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Autophagy Detection (LC3-I to LC3-II Conversion)

-

Principle: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be detected by Western blotting due to the increased electrophoretic mobility of LC3-II.[5]

-

Procedure:

-

Treat HT22 cells with 3-FEC for a specified duration (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3.

-

Use a secondary antibody conjugated to horseradish peroxidase and detect the bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

-

Apoptosis Assay (Caspase-3 Activity)

-

Principle: This colorimetric assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[6][7]

-

Procedure:

-

Induce apoptosis in HT22 cells by treating them with 3-FEC for a specified time.

-

Lyse the cells and collect the supernatant.

-

Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

-

Incubate the mixture at 37°C.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The level of caspase-3 activity is directly proportional to the color reaction.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Experimental Workflow for Assessing 3-FEC Neurotoxicity.

References

- 1. gosset.ai [gosset.ai]

- 2. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Acute Behavioral Effects of 3-Fluoromethcathinone in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute behavioral effects of 3-Fluoromethcathinone (3-FMC) in rodent models. 3-FMC is a synthetic cathinone and a structural analog of mephedrone, sold online as a designer drug.[1] This document summarizes key quantitative data from published studies, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development.

Core Behavioral Effects

3-Fluoromethcathinone (3-FMC) is a psychoactive substance that, like other synthetic cathinones, interacts with monoamine neurotransmitter transporters.[2] It is classified as a methamphetamine-like cathinone due to its potent inhibition of dopamine (DA) and norepinephrine (NE) uptake, with less significant effects on serotonin (5-HT) uptake.[3] In rodent models, acute administration of 3-FMC elicits distinct behavioral changes, primarily an increase in locomotor activity and the production of discriminative stimulus effects similar to other psychostimulants.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the acute behavioral effects of 3-FMC in rodent models.

Table 1: Effects of 3-FMC on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Horizontal Activity (% of Vehicle Control) | Vertical Activity (Rearing) | Study |

| 1 | Dose-dependent increase | No significant change | [3] |

| 3 | Significant increase | No significant change | [3] |

| 10 | Potent stimulation (significantly more pronounced than 3 mg/kg) | Not affected | [3] |

| 30 | Dose-dependent increase | Not reported | [4] |

Note: i.p. = intraperitoneal

Table 2: Discriminative Stimulus Effects of 3-FMC in Rats

| Training Drug | Test Drug | Doses Tested (mg/kg, i.p.) | Outcome | Study |

| Cocaine (10 mg/kg) | 3-FMC | Not specified | Full substitution | [4] |

| Methamphetamine (1 mg/kg) | 3-FMC | Not specified | Full substitution | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Locomotor Activity Assessment

This experiment measures the spontaneous motor activity of rodents following the administration of a test compound.

Apparatus:

-

Activity chambers (e.g., 45 cm x 45 cm x 45 cm) equipped with infrared beams to detect movement.

-

The chambers are often placed in a sound-attenuated and dimly lit room.

Procedure:

-

Habituation: Mice are individually placed in the activity chambers for a period of 30-60 minutes to allow them to acclimate to the new environment.

-

Administration: Following habituation, mice are removed, administered 3-FMC or a vehicle control (typically saline) via intraperitoneal (i.p.) injection, and immediately returned to the chambers.

-

Data Collection: Locomotor activity is recorded for a set period, typically 60-120 minutes. Key parameters measured include:

-

Horizontal Activity: The total number of beam breaks in the horizontal plane, indicating general movement.

-

Vertical Activity (Rearing): The number of times the animal rears on its hind legs, breaking upper infrared beams.

-

-

Data Analysis: The data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare specific dose groups to the control group.

Drug Discrimination Paradigm

This procedure is used to assess the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by the drug.

Apparatus:

-

Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet dispenser).

Procedure:

-

Training:

-

Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., cocaine or methamphetamine) to receive a food reward.

-

On alternate days, they are trained to press the other lever (the "saline" lever) after receiving a saline injection to receive the same reward.

-

Training continues until the rats reliably press the correct lever based on the injection they received (typically >80% correct responses).

-

-

Testing:

-

Once trained, the rats are administered a test drug, such as 3-FMC, at various doses.

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis:

-

Full Substitution: If a test drug produces a high percentage of responding on the drug-trained lever (typically ≥80%), it is considered to have fully substituted for the training drug, indicating similar subjective effects.

-

The rate of responding is also measured to assess any non-specific effects of the drug on motor function.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of 3-FMC and the general workflow of the behavioral experiments.

Caption: Proposed mechanism of 3-FMC action on dopaminergic and noradrenergic synapses.

Caption: General experimental workflow for rodent behavioral testing.

References

- 1. 3-Fluoromethcathinone - Wikipedia [en.wikipedia.org]

- 2. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Legal Status and Scheduling of 3-Fluoroethcathinone for Research Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not legal advice. The legal landscape surrounding novel psychoactive substances is complex and subject to change. Always consult with legal counsel for guidance on the specific regulations in your jurisdiction.

This technical guide provides a comprehensive overview of the legal status and scheduling of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone. Due to the limited specific toxicological and pharmacological data available for 3-FEC, this guide also incorporates data from its close structural analog, 3-Fluoromethcathinone (3-FMC), to provide a broader context for researchers. It is crucial to note that while these compounds are structurally similar, their biological activities and legal classifications may differ.

Introduction to this compound (3-FEC)

This compound (3-FEC) is a synthetic stimulant of the cathinone class. As a fluorinated analog, it is part of a growing number of novel psychoactive substances (NPS) designed to mimic the effects of controlled substances. The physiological and toxicological properties of 3-FEC are largely unknown, necessitating caution and rigorous adherence to legal and ethical guidelines in research settings[1].

Chemical and Physical Data for 3-FEC and 3-FMC

| Property | This compound (3-FEC) (hydrochloride) | 3-Fluoromethcathinone (3-FMC) (hydrochloride) |

| Formal Name | 2-(ethylamino)-1-(3-fluorophenyl)-1-propanone, monohydrochloride | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride[2][3] |

| CAS Number | 2446466-64-2[1] | 1346600-40-5[2][3] |

| Molecular Formula | C₁₁H₁₄FNO • HCl[1] | C₁₀H₁₂FNO • HCl[2][3] |

| Formula Weight | 231.7 g/mol [1] | 217.7 g/mol [2][3] |

| Purity | ≥98%[1] | ≥98%[2] |

| Formulation | A crystalline solid[1] | A crystalline solid[2] |

| Solubility (PBS, pH 7.2) | 10 mg/ml[1] | 10 mg/ml[2] |

| λmax | 246, 291 nm[1] | 245, 290 nm[2] |

Legal Status and Scheduling

The legal status of 3-FEC is often not explicitly defined in legislation. However, due to its structural similarity to controlled substances like cathinone and its analog 3-FMC, it is likely to be regulated under analogue or generic substance laws in many countries.

Summary of Legal Status in Key Jurisdictions

| Jurisdiction | Legal Status of 3-FMC (as an indicator for 3-FEC) | Relevant Legislation and Remarks |

| United States | Schedule I Controlled Substance[2][4][5] | The Controlled Substances Act, through the Federal Analogue Act, allows for any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. Given that cathinone is a Schedule I substance, 3-FEC would likely be considered a controlled substance analogue. |

| United Kingdom | Class B Drug[4] | Controlled under a generic cathinone ban within the Misuse of Drugs Act 1971[4][6]. The Psychoactive Substances Act 2016 also criminalizes the production, supply, and possession with intent to supply of any substance intended for human consumption that is capable of producing a psychoactive effect[7]. |

| Germany | Anlage II Controlled Drug[4] | Anlage II substances are tradable with special permission but not prescribable[8]. Germany's New Psychoactive Substances Act (NpSG) also bans the distribution and administration of new psychoactive substances to consumers[9]. |

| Australia | Prohibited Substance (by analogy) | While not explicitly listed, synthetic cathinones are generally considered analogues of controlled drugs and are therefore illegal. |

| China | Controlled Substance | China has placed a large number of new psychoactive substances, including various synthetic cathinones, under national control[10]. Given the broad scope of these regulations, 3-FEC is likely considered an illegal substance. |

| Japan | Controlled Substance | Japan has strict laws against a wide range of designer drugs and new psychoactive substances. The import, possession, and use of such substances are severely punishable[11][12]. |

Pharmacology and Toxicology of Fluorinated Cathinones (with a focus on 3-FMC)

Due to the lack of specific data for 3-FEC, the following information is based on studies of its close analog, 3-FMC, and the broader class of synthetic cathinones. Researchers should exercise extreme caution when extrapolating these findings to 3-FEC.

Synthetic cathinones are central nervous system stimulants that primarily act by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine[13]. They can act as both inhibitors of neurotransmitter reuptake and as releasing agents[14].

In Vitro and Cellular Effects of 3-FMC

Studies on the effects of 3-FMC in neuronal cell lines have revealed several key mechanisms of action:

-

Induction of Oxidative Stress: 3-FMC has been shown to cause a concentration-dependent increase in the production of reactive oxygen species (ROS) in HT22 mouse hippocampal cells[15].

-

Activation of Autophagy and Apoptosis: At certain concentrations, 3-FMC can induce autophagy, a cellular self-degradation process, as a potential defense mechanism. However, at higher concentrations, it can lead to caspase-dependent apoptotic cell death[15].

In Vivo Effects of 3-FMC

Animal studies have provided insights into the physiological and behavioral effects of 3-FMC:

-

Increased Locomotor Activity: 3-FMC produces a dose-dependent increase in spontaneous horizontal locomotor activity in mice[14][16].

-

Elevation of Extracellular Dopamine and Serotonin: In vivo microdialysis studies in mice have shown that 3-FMC potently increases extracellular levels of dopamine and serotonin in the striatum[14].

Experimental Protocols

Synthesis

A general synthesis method for cathinone derivatives, which could be adapted for 3-FEC, involves the α-bromination of a substituted propiophenone followed by reaction with the desired amine[17]. For 3-FEC, this would likely involve the reaction of 3-fluoropropiophenone with bromine, followed by reaction with ethylamine.

Analytical Methods

GC-MS is a primary technique for the identification of synthetic cathinones.

-

Sample Preparation: A common method involves dissolving the sample in a suitable organic solvent, such as methanol or chloroform, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Analysis: The mass spectrum of the analyte is compared with reference spectra for identification.

NMR spectroscopy is a powerful tool for the structural elucidation of novel psychoactive substances.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) to a concentration of around 10 mg/mL.

-

Analysis: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination.

Visualizations

Logical Relationship of Legal Control

Caption: Legal control pathways for 3-FEC in the US and UK.

General Experimental Workflow for 3-FEC Analysis

Caption: A typical workflow for the analysis of 3-FEC.

Postulated Signaling Pathway of Fluorinated Cathinones

Caption: Postulated signaling pathway for fluorinated cathinones.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Fluoromethcathinone - Wikipedia [en.wikipedia.org]

- 5. 3'-Fluoromethcathinone | C10H12FNO | CID 53415330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

- 7. cps.gov.uk [cps.gov.uk]

- 8. Drugs controlled by the German Narcotic Drugs Act - Wikipedia [en.wikipedia.org]

- 9. Amendment to Germany’s New Psychoactive Substances Act: Nationwide regulations to combat the misuse of nitrous oxide and “knock-out” drugs [noerr.com]

- 10. Details [unodc.org]

- 11. customs.go.jp [customs.go.jp]

- 12. worldnomads.com [worldnomads.com]

- 13. jpp.krakow.pl [jpp.krakow.pl]

- 14. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review [mdpi.com]

- 17. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Fluoroethcathinone (3-FEC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and degradation studies on 3-Fluoroethcathinone (3-FEC) are limited in publicly available scientific literature. The following guide is a synthesis of information from studies on analogous synthetic cathinones, particularly other halogenated derivatives. The proposed degradation pathways are based on established chemical principles and data from similar compounds.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of psychoactive substances that are β-keto analogues of phenethylamines. The stability of these compounds is a critical factor in their analysis, storage, and the interpretation of toxicological findings. Degradation can lead to a decrease in the concentration of the parent compound and the formation of new, potentially active or toxic, byproducts. This guide provides a comprehensive overview of the anticipated stability profile and degradation pathways of 3-FEC, based on the current understanding of synthetic cathinone chemistry.

Chemical Stability of this compound

The stability of synthetic cathinones is significantly influenced by their chemical structure, particularly the substituents on the aromatic ring and the nitrogen atom.

2.1 Factors Influencing Stability:

-

pH: Synthetic cathinones are generally more stable in acidic conditions and show accelerated degradation in alkaline environments.

-

Temperature: Higher temperatures significantly increase the rate of degradation. For forensic and research purposes, storage at low temperatures (-20°C or below) is recommended to preserve the integrity of the sample.

-

Halogenation: The presence and position of a halogen on the aromatic ring play a crucial role in stability. Studies on fluoromethcathinone isomers have shown that 3-fluoro-substituted cathinones are less stable than their 4-fluoro counterparts. It is therefore anticipated that 3-FEC will exhibit a degree of instability.

-

Amine Substitution: Secondary amines, such as in 3-FEC, are generally less stable than tertiary amines (e.g., pyrrolidine-containing cathinones)[1].

2.2 Inferred Stability Profile of 3-FEC:

Based on data from the closely related compound 3-fluoromethcathinone (3-FMC), 3-FEC is expected to be one of the less stable synthetic cathinones[1]. It is likely susceptible to significant degradation, especially at room temperature and in neutral to alkaline conditions.

Table 1: Anticipated Stability of this compound Under Various Storage Conditions (Illustrative)

| Storage Condition | Matrix | Expected Stability | Rationale |

| -20°C | Solid Form | High | Low temperature minimizes degradation kinetics. |

| 4°C | Acidic Solution (pH 4) | Moderate to High | Acidic pH is known to stabilize cathinones. |

| Room Temperature | Neutral Solution (pH 7) | Low | Neutral pH and ambient temperature can promote degradation. |

| Room Temperature | Alkaline Solution (pH 8-10) | Very Low | Alkaline conditions are known to rapidly degrade cathinones. |

| 37°C | Biological Matrix (e.g., Blood) | Very Low | Physiological temperature and pH can lead to rapid degradation. |

Note: This table is illustrative and based on the known behavior of similar compounds. Actual stability should be determined experimentally.

Proposed Degradation Pathways of this compound

The primary degradation pathways for synthetic cathinones are hydrolysis and oxidation. The β-keto group and the secondary amine are the most reactive sites in the 3-FEC molecule.

3.1 Hydrolysis:

In aqueous solutions, particularly under basic conditions, the β-keto-amine moiety of cathinones can undergo hydrolysis. A proposed mechanism involves base-catalyzed tautomerism to an enamine intermediate, followed by hydrolysis of the imine to an alpha-hydroxyketone, which can further oxidize and hydrolyze.

Caption: Proposed hydrolytic degradation pathway for this compound.

3.2 Oxidation:

Oxidative degradation can occur through various mechanisms, including enzymatic processes in biological matrices and chemical oxidation. The secondary amine is susceptible to oxidation, and the benzylic position is also a potential site of oxidative attack. Thermal degradation during analysis, such as in gas chromatography, often involves an oxidative loss of two hydrogen atoms.

Caption: Proposed oxidative degradation pathways for this compound.

Experimental Protocols for Stability and Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products)[2][3][4][5][6].

4.1 General Experimental Workflow:

Caption: General experimental workflow for a forced degradation study.

4.2 Detailed Methodologies:

Objective: To generate degradation products of 3-FEC under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol and/or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

LC-MS system

4.2.1 Preparation of Stock Solution: Prepare a stock solution of 3-FEC in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

4.2.2 Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Store the solution at room temperature and 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

4.2.3 Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Store the solution at room temperature.

-

Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

If degradation is too rapid, consider using milder basic conditions or lower temperatures. If no degradation is seen, use 1 M NaOH.

4.2.4 Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat with 30% H₂O₂.

4.2.5 Thermal Degradation (Solid State):

-

Place a known amount of solid 3-FEC in a vial.

-

Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Analyze samples at various time points.

4.2.6 Photostability Testing:

-

Expose a solution of 3-FEC and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[3][5].

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples.

4.3 Analysis of Samples: All samples should be analyzed using a validated stability-indicating method, typically a reverse-phase HPLC method with UV and mass spectrometric detection (LC-MS). The method should be able to separate the parent drug from all significant degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of 3-FEC is free from any co-eluting impurities.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation for 3-FEC and the formation of major degradation products under each stress condition.

Table 2: Example Summary of Forced Degradation Results for 3-FEC

| Stress Condition | Duration | % Degradation of 3-FEC | Major Degradation Products (Relative Peak Area %) |

| 0.1 M HCl, 60°C | 24 hours | 5% | DP1 (1.2%), DP2 (3.5%) |

| 0.1 M NaOH, RT | 8 hours | 15% | DP3 (10.5%), DP4 (4.0%) |

| 3% H₂O₂, RT | 24 hours | 8% | DP5 (5.0%), DP6 (2.5%) |

| Heat (80°C, solid) | 48 hours | 2% | DP7 (1.8%) |

| Light (ICH Q1B) | - | 12% | DP8 (9.5%) |

DP = Degradation Product; RT = Room Temperature. Data are illustrative.

Conclusion

While specific data for this compound is not abundant, the existing knowledge on synthetic cathinones provides a strong basis for predicting its stability and degradation pathways. 3-FEC is likely to be an unstable compound, particularly sensitive to alkaline conditions, elevated temperatures, and light exposure. The primary degradation routes are expected to be hydrolysis and oxidation. For researchers and scientists working with 3-FEC, it is imperative to use proper storage conditions (cold, dark, and acidic for solutions) and to employ validated stability-indicating analytical methods to ensure the accuracy and reliability of their results. The experimental protocols outlined in this guide provide a framework for conducting robust stability and degradation studies on 3-FEC.

References

- 1. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Note: Quantification of 3-Fluoroethcathinone in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Fluoroethcathinone (3-FEC) in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is intended for use in forensic toxicology, clinical research, and drug development settings. While specific performance data for 3-FEC is not widely published, this document provides a robust starting method based on established protocols for structurally similar synthetic cathinones. The validation parameters presented are representative of expected performance for this class of compounds.

Introduction

This compound (3-FEC) is a synthetic cathinone, a class of psychoactive substances that have seen a rise in recreational use. As with other novel psychoactive substances (NPS), there is a growing need for reliable analytical methods to detect and quantify these compounds in biological matrices for clinical and forensic purposes. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of drugs of abuse in complex matrices like plasma.[1][2] This application note provides a detailed protocol for the extraction and quantification of 3-FEC from plasma, addressing the analytical challenges posed by this emerging substance. Given the known instability of halogenated cathinones, proper sample handling and storage are critical for accurate quantification.[3][4][5]

Experimental

Materials and Reagents

-

This compound (3-FEC) reference standard

-

This compound-d5 (3-FEC-d5) or other suitable deuterated internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (99% or higher)

-

Ammonium formate

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange, 30 mg/1 mL)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed protocol for the solid-phase extraction of 3-FEC from plasma is as follows:

-

Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 1 µg/mL of 3-FEC-d5 in methanol) and 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions (Predicted)

Note: These transitions are predicted based on the structure of 3-FEC and data from similar compounds. Experimental optimization is required.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-FEC (Quantifier) | 196.1 | 121.1 | 25 |

| 3-FEC (Qualifier) | 196.1 | 91.1 | 35 |

| 3-FEC-d5 (IS) | 201.1 | 126.1 | 25 |

Method Validation (Representative Data)

The following tables summarize the expected performance of the method based on typical validation results for similar synthetic cathinone assays.[6][7]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| 3-FEC | 1 - 500 | > 0.995 | 1/x |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 50 | < 10 | < 10 | 90 - 110 |

| High | 400 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 3-FEC | > 85 | 90 - 110 |

Table 4: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for 3-FEC quantification in plasma.

Caption: Key parameters for LC-MS/MS method validation.

Discussion

The described LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving method sensitivity. The chromatographic conditions are designed to provide good peak shape and resolution from potential interferences. The predicted MRM transitions offer a starting point for method development, but should be optimized for the specific instrument being used to ensure maximum sensitivity and specificity.

A critical consideration for the analysis of 3-FEC is its stability. Studies on related halogenated cathinones have shown significant degradation at room temperature and in non-acidified solutions.[3][4][5] Therefore, it is imperative that plasma samples are stored frozen (-20°C or lower) and that sample processing is performed in a timely manner. Acidification of the plasma sample upon collection may also improve stability.

The representative validation data demonstrates that the method is expected to be linear, accurate, and precise over a clinically and forensically relevant concentration range. The lower limit of quantification is anticipated to be sufficient for the detection of 3-FEC following typical recreational use.

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, provides a solid foundation for researchers, scientists, and drug development professionals. The provided quantitative data, while representative, underscores the expected performance of a fully validated method. The visualization of the experimental workflow and validation parameters serves to clarify the key aspects of the analytical process.

References

- 1. Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unodc.org [unodc.org]

- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Note: Quantitative Determination of 3-Fluoroethcathinone (3-FEC) in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific method for the detection and quantification of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes a robust sample preparation procedure involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) and derivatization to enhance analyte volatility and ionization. The validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

This compound (3-FEC) is a psychoactive substance belonging to the synthetic cathinone class, which has emerged as a novel psychoactive substance (NPS). Monitoring its presence in biological matrices such as urine is crucial for clinical and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable and widely accessible analytical technique for the unambiguous identification and quantification of such compounds. This protocol provides a detailed workflow for the analysis of 3-FEC in urine, ensuring high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

-

This compound (3-FEC) reference standard

-

Internal Standard (IS) (e.g., Methamphetamine-d5)

-

β-glucuronidase from Helix pomatia

-

Sodium acetate buffer (pH 5.0)

-

Ethyl acetate (GC grade)

-

Sodium hydroxide solution (10 M)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Methanol (HPLC grade)

-

Deionized water

-

Human urine (drug-free)

Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine sample, add 50 µL of the internal standard solution and 500 µL of sodium acetate buffer (pH 5.0). Add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to cleave glucuronide conjugates.

-

Alkalinization: After cooling to room temperature, adjust the pH of the sample to approximately 12 by adding 200 µL of 10 M sodium hydroxide solution.

-

Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MSTFA. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3-FEC.[2][3]

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.[4]

| Parameter | Condition |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 260°C |

| Injection Volume | 2 µL, splitless mode |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5975B or equivalent |

| Interface Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 3-FEC-TMS: m/z 58, 105, 124 (Quantifier), 250IS-TMS: m/z 58, 91, 154 (Quantifier) |

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| 3-FEC | 10 - 1000 | > 0.995 |

Table 2: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| 3-FEC | 5 | 10 |

Table 3: Precision and Accuracy

| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| 25 | 4.8 | 6.2 | 95.7 |

| 250 | 3.5 | 5.1 | 102.3 |

| 750 | 2.9 | 4.5 | 98.9 |

Mandatory Visualization

References

Application Note: High-Resolution Mass Spectrometry for 3-Fluoroethcathinone (3-FEC) Metabolite Profiling

Abstract

This application note details a robust and sensitive method for the identification and relative quantification of 3-Fluoroethcathinone (3-FEC) metabolites in human urine using high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies. This methodology is critical for researchers in forensic science, toxicology, and drug metabolism studies to understand the biotransformation of this novel psychoactive substance.

Introduction

This compound (3-FEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology to identify biomarkers of exposure and to assess its potential for drug-drug interactions. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for the comprehensive profiling of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the metabolite profiling of 3-FEC in urine using LC-HRMS. The primary metabolic pathways of similar cathinones, such as 3-fluoromethcathinone (3-FMC), involve N-dealkylation, reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic system, often followed by glucuronidation.[3]

Experimental Protocol

Materials and Reagents

-

This compound (3-FEC) standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges

Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Incubate at 37°C for 2 hours to cleave glucuronide conjugates.

-

Protein Precipitation: After incubation, add 2 mL of ice-cold acetonitrile to the sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water.

-

Elute the analytes with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

High-Resolution Mass Spectrometry

-

System: Q-Exactive Orbitrap Mass Spectrometer or similar

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Full Scan (MS1):

-

Resolution: 70,000

-

Scan Range: m/z 100-1000

-

-

Data-Dependent MS/MS (dd-MS2):

-

Resolution: 17,500

-

TopN: 5 (fragment the 5 most intense ions from the full scan)

-

Collision Energy: Stepped (20, 30, 40 eV)

-

Data Presentation

The following table summarizes hypothetical quantitative data for 3-FEC and its major metabolites identified in a pooled human urine sample after a controlled dose.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Relative Abundance (%) |

| 3-FEC | 6.8 | 196.1234 | 178.1128, 123.0417 | 15 |

| Nor-3-FEC | 5.5 | 168.0921 | 150.0815, 123.0417 | 35 |

| Dihydro-3-FEC | 6.2 | 198.1390 | 180.1284, 123.0417 | 25 |

| Hydroxy-3-FEC | 5.9 | 212.1183 | 194.1077, 139.0366 | 10 |

| Nor-dihydro-3-FEC | 4.8 | 170.1077 | 152.0971, 123.0417 | 15 |

Visualizations

The following diagrams illustrate the proposed metabolic pathway of 3-FEC and the experimental workflow.

Caption: Proposed metabolic pathway of this compound (3-FEC).

Caption: Experimental workflow for 3-FEC metabolite profiling.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and profiling of this compound metabolites in human urine using high-resolution mass spectrometry. The described method is sensitive, specific, and can be readily implemented in forensic and clinical laboratories for the analysis of NPS and their biotransformation products. The provided workflow and proposed metabolic pathways serve as a valuable resource for researchers in the field. Further studies are warranted to confirm the exact structures of the metabolites and to establish their pharmacokinetic profiles.

References

- 1. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis: Measuring the Effects of 3-FEC on Neurotransmitters

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing in vivo microdialysis to investigate the effects of 3-Fluoroethcathinone (3-FEC), a synthetic cathinone, on the extracellular levels of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). While specific microdialysis data for 3-FEC is limited in published literature, this protocol is based on established methodologies for structurally and pharmacologically similar compounds, such as methcathinone and 3-fluoromethcathinone (3-FMC).[1] Synthetic cathinones are known to act as psychostimulants by increasing monoaminergic neurotransmission.[1][2][3] This is achieved by either inhibiting the reuptake of neurotransmitters or by promoting their release from synaptic vesicles.[1][4][2][3] This application note offers a comprehensive experimental workflow, from surgical procedures to sample analysis, alongside representative data from related compounds to serve as a robust framework for studying 3-FEC.

Introduction to 3-FEC and In Vivo Microdialysis

3-FEC belongs to the substituted cathinone class of novel psychoactive substances (NPS).[1] These compounds are structurally related to amphetamine and are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][5] The primary mechanism of action for many synthetic cathinones involves either blocking the reuptake of dopamine, serotonin, and norepinephrine, or acting as substrates for these transporters, leading to neurotransmitter release.[4][2][6]

In vivo microdialysis is a powerful technique for measuring the concentration of unbound analytes in the extracellular fluid of living animals.[7][8][9][10] It involves implanting a small, semi-permeable probe into a specific brain region.[10] A physiological solution is then slowly perfused through the probe, allowing for the collection of neurotransmitters that diffuse across the membrane.[10][11] This method provides real-time data on neurotransmitter dynamics in response to pharmacological agents like 3-FEC.

Presumed Signaling Pathway of 3-FEC

Based on the pharmacology of related synthetic cathinones, 3-FEC is presumed to act as a monoamine transporter inhibitor or substrate.[1][4][2][6] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing neurotransmission in key brain circuits associated with reward, mood, and arousal. The diagram below illustrates this hypothesized mechanism.

References

- 1. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Assessing 3-Fluoroethcathinone (3-FEC) Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoroethcathinone (3-FEC) is a synthetic cathinone, a class of psychoactive substances that has gained attention in both recreational drug markets and scientific research. Understanding the cytotoxic potential of novel psychoactive substances like 3-FEC is crucial for public health and drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of 3-FEC using a panel of standard cell viability assays. The described methods are fundamental in preclinical toxicology and drug safety assessment.

Overview of Cell Viability Assays

A variety of assays are available to assess cell viability and cytotoxicity, each with its own principle and application. For a thorough evaluation of 3-FEC's cytotoxic effects, a multi-parametric approach is recommended, targeting different cellular processes. This document focuses on three key assays:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

LDH Assay: Quantifies plasma membrane damage by measuring the release of lactate dehydrogenase.

-

Apoptosis Assays (Annexin V-FITC/PI and Caspase-3/7): Detect programmed cell death.

Data Presentation: Cytotoxicity of this compound (3-FEC) Analog

Table 1: Effect of 3-FMC on HT22 Cell Viability (MTT Assay) [1][2]

| 3-FMC Concentration (mM) | Treatment Duration (hours) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 24 | 100 | ± 5.2 |

| 1 | 24 | 84 | ± 6.1 |

| 2 | 24 | 66 | ± 7.3 |